Ácido 2,3-Diketogulónico

Descripción general

Descripción

Synthesis Analysis

2,3-Diketogulonic acid synthesis involves several key chemical reactions, including oxidation and decarboxylation processes. The enzymatic hydrolysis of 2,4-diketo acids, closely related to the synthesis pathways of 2,3-diketogulonic acid, demonstrates the biochemical transformations leading to various keto acid derivatives, including the formation of 2,3-diketogulonic acid as an intermediate or byproduct in specific metabolic pathways (Meister & Greenstein, 1948).

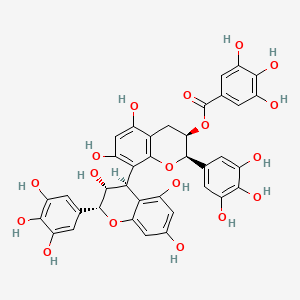

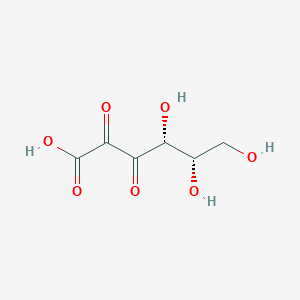

Molecular Structure Analysis

The molecular structure of 2,3-diketogulonic acid and related diketo acids has been elucidated through various analytical techniques, including NMR and X-ray crystallography. Studies on compounds like 2,5-diketo-D-gluconic acid provide insights into the stereochemistry and electronic configuration of the diketo groups, which are crucial for understanding the reactivity and chemical behavior of 2,3-diketogulonic acid (Khurana et al., 1998).

Aplicaciones Científicas De Investigación

Reprogramación de células somáticas

El DKG juega un papel significativo en la reprogramación de células somáticas a células madre pluripotentes inducidas (iPSC). Se ha encontrado que promueve la proliferación celular e induce la conversión de pre-iPSC a iPSC a través de vías dependientes e independientes del DKG . Cabe destacar que el DKG activa un ciclo del ácido tricarboxílico no canónico, redirigiendo la fosforilación oxidativa hacia la glucólisis e induciendo una transición mesenquimal-epitelial .

Efectos antioxidantes en sistemas alimentarios

En la química de los alimentos, el DKG demuestra un fuerte efecto antioxidante en la modificación oxidativa dependiente del cobre de la lipoproteína de la yema. Esta propiedad es crucial para preservar la calidad y el valor nutricional de los productos alimenticios al prevenir el daño oxidativo .

Biomarcador del metabolismo de la vitamina C

El DKG sirve como un valioso biomarcador en los estudios del metabolismo de la vitamina C. Su presencia o ausencia en la orina puede indicar el estado de vitamina C de un individuo y posibles deficiencias, lo cual es esencial para la ciencia nutricional y la dietética.

Detección bioquímica de la vitamina C

Bioquímicamente, el DKG se utiliza para detectar el contenido de vitamina C. El método de detección implica acoplar el DKG con dinitrofenilhidrazina para formar un compuesto rojo, que luego se mide en ácido sulfúrico para determinar el contenido de vitamina C proporcionalmente .

Investigación sobre el tratamiento del cáncer

Existe una posible aplicación del DKG en la investigación del tratamiento del cáncer debido al comportamiento pro-oxidante de su precursor, el ácido ascórbico, especialmente cuando se administra en concentraciones farmacológicas. Esto abre la posibilidad de que el ácido ascórbico intravenoso de alta dosis y, en consecuencia, el DKG, sean adyuvantes beneficiosos en la terapia del cáncer .

Prevención de la peroxidación lipídica y la aterosclerosis

Las propiedades antioxidantes del DKG pueden contribuir a la prevención de la peroxidación lipídica, un proceso que conduce a la aterosclerosis. Al inhibir la oxidación de las lipoproteínas de baja densidad, el DKG podría desempeñar un papel en el mantenimiento de la salud cardiovascular .

Estudios enzimáticos y catabolismo

Los estudios enzimáticos sobre el catabolismo del ácido ascórbico a menudo implican el DKG. Es un intermediario clave en la vía metabólica de la degradación del ácido ascórbico, proporcionando información sobre los procesos enzimáticos dentro de los organismos vivos .

Estudios farmacológicos

En farmacología, el DKG puede estudiarse por sus efectos sobre el metabolismo y las interacciones de los fármacos, dado su papel en los procesos celulares y su posible impacto en la farmacocinética de varios fármacos .

Mecanismo De Acción

Target of Action

2,3-Diketogulonic acid (DKG) is a key metabolite during the degradation of ascorbic acid (Vitamin C) and has been found to have significant impacts on various biological processes .

Mode of Action

The exact mechanism of action of DKG is still under investigation. It’s known that dkg can influence the process of somatic cell reprogramming . It facilitates this process by promoting cell proliferation and inducing the conversion from pre-induced pluripotent stem cells (pre-iPSCs) to iPSCs .

Biochemical Pathways

DKG affects multiple biochemical pathways. It has been found to trigger the mesenchymal-epithelial transition (MET) and activate glycolysis . Notably, DKG alone can activate a non-canonical tricarboxylic acid cycle characterized by increased succinate, fumarate, and malate . This shift redirects oxidative phosphorylation toward glycolysis and induces MET .

Pharmacokinetics

It’s known that dkg is a metabolite in the degradation process of ascorbic acid . After hydrolysis, dehydroascorbic acid (DHA) is irreversibly degraded to DKG, and the half-life of DHA is only minutes due to hydrolytic ring rupture .

Result of Action

The action of DKG results in significant cellular effects. It promotes cell proliferation and induces the conversion from pre-induced pluripotent stem cells (pre-iPSCs) to iPSCs . Moreover, DKG can redirect oxidative phosphorylation toward glycolysis and induce MET , which is a critical process in cellular differentiation and development.

Action Environment

As a metabolite of ascorbic acid, the presence and concentration of DKG can be influenced by the availability and oxidation state of ascorbic acid

Direcciones Futuras

The stability of 2,3-Diketogulonic acid in aqueous solutions has been investigated using the potentiometric titration (PT) method . This method can be considered a fast, simple, and inexpensive way to control the stability of 2,3-Diketogulonic acid in regular analytical practice as well as in the chemical and pharmaceutical industries .

Propiedades

IUPAC Name |

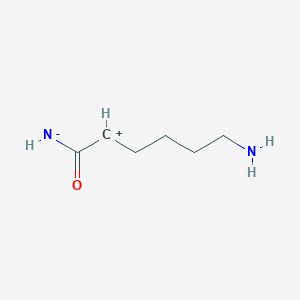

(4R,5S)-4,5,6-trihydroxy-2,3-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,7-9H,1H2,(H,12,13)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQWCDSAOUMKSE-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)C(=O)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331486 | |

| Record name | 2,3-diketo-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diketogulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

3445-22-5, 3409-57-2 | |

| Record name | L-threo-2,3-Hexodiulosonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-diketo-L-gulonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diketogulonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary pathway of 2,3-diketogulonic acid formation?

A1: 2,3-Diketogulonic acid (2,3-DKG) primarily forms through the irreversible hydrolysis of dehydroascorbic acid (DHA), which is the oxidized form of L-ascorbic acid (vitamin C). [, ]

Q2: What factors influence the degradation of vitamin C into 2,3-DKG?

A2: Several factors impact the degradation rate, including:

- pH: 2,3-DKG formation is favored at pH values above 7. [, ]

- Temperature: Heat accelerates ascorbic acid oxidation and subsequent 2,3-DKG formation. [, ]

- Oxygen Presence: The presence of oxygen promotes the oxidation of ascorbic acid to DHA, a precursor to 2,3-DKG. [, ]

- Light Exposure: Ultraviolet (UV) light, specifically UV-C at 254 nm, has been shown to induce ascorbic acid degradation, leading to increased levels of DHA and 2,3-DKG. []

- Metal Ions: Trace metals like copper can catalyze ascorbic acid oxidation, contributing to 2,3-DKG formation. [, ]

Q3: Does 2,3-diketogulonic acid further degrade?

A3: Yes, 2,3-DKG can further degrade, particularly at high pH values. This degradation can lead to the formation of other compounds like threonic acid, xylonic acid, and oxalic acid. []

Q4: What is the role of 2,3-diketogulonic acid in glycation?

A4: While 2,3-DKG itself is not a strong glycating agent, its precursor, DHA, can contribute to the formation of advanced glycation end products (AGEs) through the Maillard reaction. [, ]

Q5: How does high galactose impact ascorbate metabolism and glycation?

A5: Research indicates that high galactose levels can disrupt the balance between ascorbic acid and DHA, leading to increased 2,3-DKG production in rat lenses. This disruption, coupled with potential changes in lens permeability to 2,3-DKG, may contribute to increased AGE formation. []

Q6: What evidence suggests that ascorbic acid can act as a precursor for AGEs?

A6: Studies show that incubating bovine lens crystallins or polylysine with ascorbic acid under reducing conditions leads to the formation of Nε-(carboxymethyl)lysine (CML), a major AGE. This reaction is also observed with DHA. []

Q7: Does the presence of sodium cyanoborohydride (NaCNBH3) influence CML formation?

A7: Yes, NaCNBH3 plays a crucial role. In its presence, CML formation is significantly enhanced when ascorbic acid or DHA are used. This suggests that NaCNBH3 might be reducing a Schiff base intermediate formed between lysine and DHA, leading to CML. []

Q8: What analytical techniques are used to study 2,3-DKG?

A8: Various techniques are employed for the analysis of 2,3-DKG and related compounds, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS), HPLC is crucial for separating and quantifying 2,3-DKG in complex mixtures like food products or biological samples. [, ]

- Mass Spectrometry (MS): MS techniques, such as LC-MS/MS, provide high sensitivity and selectivity, enabling the identification and quantification of 2,3-DKG and other related compounds in biological matrices like blood plasma. [, ]

- Spectrophotometry: This technique utilizes the absorbance properties of 2,3-DKG and related compounds for their quantification, particularly in biological samples. [, ]

- Electron Spin Resonance (ESR) Spectroscopy: This technique helps in understanding the mechanism of ascorbic acid degradation by detecting the formation of free radicals, such as the ascorbyl radical. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to study the kinetics of ascorbic acid and DHA redox reactions in complex matrices like wheat dough. []

Q9: Are there specific challenges in analyzing 2,3-DKG?

A9: Yes, the instability of 2,3-DKG poses a significant challenge. It is prone to further degradation, making accurate quantification difficult. Researchers often employ specific extraction techniques and work quickly to minimize degradation during analysis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl]-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1216023.png)